Cas no 127024-32-2 (3-amino-3-(furan-3-yl)propanoic acid)

3-amino-3-(furan-3-yl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-Furanpropanoic acid, b-amino-
- 3-amino-3-(furan-3-yl)propanoic acid
- 3-Amino-3-furan-3-yl-propionic acid
- 3-Furanpropanoic acid, -bta--amino-
- RARECHEM AK HC S197
- 3-Furanpropanoic acid, -bta--amino-
- 3-amino-3-furan-3-ylPropanoic acid
- 127024-32-2
- EN300-1254305
- SCHEMBL3867319
- beta-Aminofuran-3-propionic acid
- N16738
- 3-Furanpropanoic acid, beta-amino-
- CS-0270962
- DTXSID60697339
- 3-amino-3-(3-furyl)propanoic acid
- AKOS012506934
-
- MDL: MFCD01871308
- インチ: 1S/C7H9NO3/c8-6(3-7(9)10)5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H,9,10)
- InChIKey: DWJKCGVVFLNGRV-UHFFFAOYSA-N
- ほほえんだ: O1C=CC(=C1)C(CC(=O)O)N
計算された属性
- せいみつぶんしりょう: 155.05827
- どういたいしつりょう: 155.058243149g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 149
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 76.5Ų
- 疎水性パラメータ計算基準値(XlogP): -2.9
じっけんとくせい
- PSA: 76.46
3-amino-3-(furan-3-yl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1254305-2500mg |
3-amino-3-(furan-3-yl)propanoic acid |
127024-32-2 | 2500mg |
$1370.0 | 2023-10-02 | ||
Enamine | EN300-1254305-10000mg |
3-amino-3-(furan-3-yl)propanoic acid |
127024-32-2 | 10000mg |
$3007.0 | 2023-10-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1341632-1g |
3-Amino-3-(furan-3-yl)propanoic acid |
127024-32-2 | 97% | 1g |
¥23133.00 | 2024-08-09 | |
eNovation Chemicals LLC | K76335-1g |
3-AMINO-3-FURAN-3-YL-PROPIONICACID |
127024-32-2 | 95% | 1g |
$650 | 2024-05-25 | |
Enamine | EN300-1254305-500mg |
3-amino-3-(furan-3-yl)propanoic acid |
127024-32-2 | 500mg |
$671.0 | 2023-10-02 | ||
Enamine | EN300-1254305-50mg |
3-amino-3-(furan-3-yl)propanoic acid |
127024-32-2 | 50mg |
$587.0 | 2023-10-02 | ||
Enamine | EN300-1254305-100mg |
3-amino-3-(furan-3-yl)propanoic acid |
127024-32-2 | 100mg |
$615.0 | 2023-10-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1341632-50mg |
3-Amino-3-(furan-3-yl)propanoic acid |
127024-32-2 | 97% | 50mg |
¥18113.00 | 2024-08-09 | |
eNovation Chemicals LLC | K76335-1g |
3-AMINO-3-FURAN-3-YL-PROPIONICACID |
127024-32-2 | 95% | 1g |
$650 | 2025-02-22 | |
eNovation Chemicals LLC | K76335-1g |
3-AMINO-3-FURAN-3-YL-PROPIONICACID |
127024-32-2 | 95% | 1g |
$650 | 2025-02-26 |
3-amino-3-(furan-3-yl)propanoic acid 関連文献
-
Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
-
Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
-
Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
-
Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
-
10. 1-Dimensional porous α-Fe2O3 nanorods as high performance electrode material for supercapacitorsSudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
3-amino-3-(furan-3-yl)propanoic acidに関する追加情報
Introduction to 3-amino-3-(furan-3-yl)propanoic acid (CAS No. 127024-32-2)
3-amino-3-(furan-3-yl)propanoic acid is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis, characterized by its unique structural framework that combines an amino group, a carboxylic acid moiety, and a furan-based side chain. This compound, identified by its Chemical Abstracts Service (CAS) number 127024-32-2, has garnered considerable attention due to its potential applications in drug discovery and molecular engineering. The presence of both polar functional groups and an aromatic heterocycle imparts distinct chemical properties, making it a versatile intermediate in synthetic pathways.
The molecular structure of 3-amino-3-(furan-3-yl)propanoic acid can be described as a proline derivative with an additional amino group at the chiral center. This configuration suggests utility in the synthesis of chiral drugs and catalysts, where stereochemical control is paramount. The furan ring, specifically the furan-3-yl substituent, introduces electronic and steric influences that can modulate reactivity and binding interactions with biological targets. Such structural features are increasingly explored in medicinal chemistry for their ability to enhance pharmacokinetic profiles and target specificity.
Recent advancements in computational chemistry have enabled more precise predictions of the pharmacological behavior of 3-amino-3-(furan-3-yl)propanoic acid. Molecular docking studies have revealed its potential as a scaffold for inhibiting enzymes involved in metabolic pathways associated with inflammation and cancer. For instance, preliminary simulations suggest that this compound may interact with cyclooxygenase (COX) enzymes, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). The furan-3-yl moiety is particularly noteworthy, as it has been shown to enhance binding affinity through π-stacking interactions with aromatic residues in protein active sites.
In parallel, synthetic methodologies for 3-amino-3-(furan-3-yl)propanoic acid have seen significant refinement. Modern approaches leverage transition-metal catalysis and asymmetric hydrogenation to achieve high enantioselectivity in constructing the chiral center. These methods align with the growing emphasis on green chemistry principles, reducing waste and improving atom economy. Notably, palladium-catalyzed cross-coupling reactions have been employed to introduce the furan ring efficiently, while enzymatic resolutions offer a sustainable route to enantiomerically pure forms of the compound.
The therapeutic potential of derivatives of 3-amino-3-(furan-3-yl)propanoic acid has also been explored in preclinical models. Researchers have synthesized analogs designed to modulate neurotransmitter systems, demonstrating promise for applications in neurodegenerative disorders. The carboxylic acid group provides a site for further derivatization into amides or esters, expanding the chemical space available for drug design. Additionally, the compound’s solubility profile has been optimized through salt formation or prodrug strategies, enhancing its bioavailability for systemic administration.
From a synthetic chemistry perspective, CAS No. 127024-32-2 serves as a valuable building block for more complex molecules. Its incorporation into peptidomimetics has shown utility in disrupting protein-protein interactions relevant to viral infections. The furan ring’s electronic properties also make it attractive for designing photoactivatable probes or luminescent markers used in cellular imaging studies. Such applications underscore the compound’s versatility beyond traditional pharmaceuticals.
The role of computational modeling in understanding the behavior of 3-amino-3-(furan-3-yl)propanoic acid cannot be overstated. Quantum mechanical calculations have provided insights into its tautomerism and protonation states, which are critical for predicting its behavior in biological fluids. These studies have informed rational drug design efforts by highlighting key hydrogen bonding networks and conformational preferences. Furthermore, machine learning algorithms trained on large datasets of similar compounds have accelerated the identification of novel derivatives with enhanced binding affinities or selectivity profiles.
Industrial-scale production of CAS No. 127024-32-2 remains a challenge due to its structural complexity but has seen progress through continuous flow chemistry techniques. These methods enable higher yields and reproducibility compared to traditional batch processes while minimizing solvent usage—a critical factor given environmental regulations governing chemical manufacturing. Collaborative efforts between academic researchers and pharmaceutical companies are driving innovation in this area, aiming to make such intermediates more accessible for commercial applications.
The future directions for research on 3-amino-3-(furan-3-ylopropanoic acid) include exploring its role in targeted drug delivery systems leveraging nanotechnology platforms such as liposomes or polymeric micelles. These systems could enhance localized concentrations at disease sites while reducing systemic toxicity—a key goal in precision medicine initiatives worldwide. Additionally, interdisciplinary approaches combining organic synthesis with bioinformatics may uncover new therapeutic applications not yet considered.
127024-32-2 (3-amino-3-(furan-3-yl)propanoic acid) 関連製品
- 912569-73-4(N-Methyl-1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-ylmethylamine)
- 2171580-62-2(2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-(methoxymethyl)butanoic acid)
- 2734776-95-3(2-Chloro-4-(2,4-dimethoxyphenyl)pyridine)
- 15706-89-5(H-Arg-Glu-Oh)
- 1805180-12-4(Ethyl 6-(aminomethyl)-2-chloro-4-(difluoromethyl)pyridine-3-carboxylate)
- 56625-04-8(N-(pyridin-3-ylmethyl)formamide)
- 2172239-36-8(2-N-cyclopentyl-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidoacetic acid)
- 2309551-69-5(N-(4-methylidenecyclohexyl)-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide)
- 141436-23-9((-)-5-Aminobenzovesamicol)
- 1806960-47-3(2-(Difluoromethyl)-3-methoxy-6-methylpyridine-5-carbonyl chloride)


